2-Methylidene-2,3-dihydro-1H-imidazole

Description

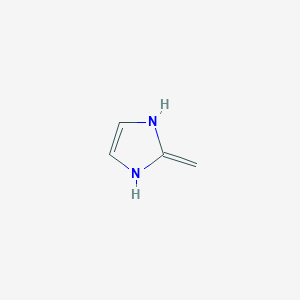

2-Methylidene-2,3-dihydro-1H-imidazole is a bicyclic heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This structural motif is critical in medicinal chemistry and catalysis due to its ability to act as a ligand or intermediate in synthetic pathways .

Properties

CAS No. |

82358-18-7 |

|---|---|

Molecular Formula |

C4H6N2 |

Molecular Weight |

82.10 g/mol |

IUPAC Name |

2-methylidene-1,3-dihydroimidazole |

InChI |

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3,5-6H,1H2 |

InChI Key |

HBHOXPFSYPXTDV-UHFFFAOYSA-N |

Canonical SMILES |

C=C1NC=CN1 |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Mediated Cyclization

A prominent method involves the use of Lewis acids to facilitate cyclization of pre-functionalized precursors. For example, 2-(methyl)-4-phenyl-1-tosyl-4,5-dihydro-1H-imidazole was synthesized by treating a tosyl-protected aziridine precursor with a Lewis acid in acetonitrile at 25°C for 18 hours. The reaction proceeds via intramolecular nucleophilic attack, with the Lewis acid coordinating to the aziridine nitrogen to enhance electrophilicity. Purification via silica gel chromatography (hexane/EtOAc 50:50) yielded the product in high purity, as confirmed by NMR and ESI-MS.

Reaction Conditions:

Formamide-Based Cyclization

Patent literature describes the use of formamide as both solvent and reactant for constructing the imidazole ring. In one approach, brominated intermediates such as 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)-ethanone were heated with excess formamide under acidic conditions to yield 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole hydrochloride. While this method primarily targets substituted imidazoles, analogous conditions could be adapted for 2-methylidene derivatives by modifying the starting ketone.

Organocatalytic Strategies

N-Heterocyclic Olefin (NHO)-Catalyzed Synthesis

Recent advances highlight NHOs as potent organocatalysts for imidazoline synthesis. For instance, 1,3-dimethyl-2-methylene-2,3-dihydro-1H-imidazole (CAS 68738-47-6) was prepared via NHO-mediated polymerization of propylene oxide, demonstrating the versatility of NHOs in facilitating ring-opening and cyclization. The catalytic cycle involves nucleophilic attack by the NHO on the epoxide, followed by proton transfer and ring closure.

Optimization Insights:

Brønsted Base-Promoted Pathways

Brønsted basicity studies reveal that NHOs exhibit pKa values ranging from 14.7 to 24.1 in DMSO, enabling their use as strong bases in deprotonation steps. For example, deprotonation of imidazolium salts with NHOs generates reactive intermediates that undergo spontaneous cyclization to form 2-methylidene derivatives.

Hydrogenation and Functional Group Interconversion

Catalytic Hydrogenation of Vinyl Precursors

Patents disclose the hydrogenation of vinyl-substituted intermediates to ethyl groups using palladium catalysts. Although designed for 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole , this method is adaptable to 2-methylidene analogs by halting hydrogenation at the alkene stage.

Protocol:

Bromination-Alkylation Sequences

A multi-step route involves bromination of 1-(2,3-dihydro-1H-inden-2-yl)ethanone followed by Grignard reagent addition. For example, isopropylmagnesium chloride in THF at −5°C reacts with brominated ketones to form intermediates that cyclize upon formamide treatment.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Reactions

The use of Grignard reagents in imidazole synthesis risks over-alkylation. For instance, in the preparation of 2-ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione , partial detritiation occurred when the reaction temperature exceeded 20°C, necessitating strict temperature control.

Solvent Effects on Cyclization

Polar aprotic solvents like acetonitrile favor cyclization by stabilizing transition states, whereas chlorinated solvents (e.g., methylene chloride) improve bromination efficiency but may retard ring closure.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can convert it into different imidazole-based compounds.

Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

It appears there is no information available for the applications of "2-Methylidene-2,3-dihydro-1H-imidazole" from the provided search results. However, the search results do provide information on the applications of related compounds such as imidazoles and imidazolidinediones.

General Applications of Imidazole

Imidazole moieties exhibit a broad range of biological activities, including analgesic, anti-depressant, anticancer, anti-fungal, anti-tubercular, anti-inflammatory, antimicrobial, antiviral, and antifungal properties . Imidazole is present in several chemical structures of pharmaceutical interest because its particular chemical properties could favor molecular recognition by different targets . Examples of the presence of imidazole in the structure of bioactive substances include antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant compounds .

Specific Imidazole Derivatives and their Applications

- Atipamezole: The preparation of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole, known internationally as "Atipamezole," and its salts, are used as a potent and selective α2-receptor antagonist .

- Imidazole analogues: A series of eight novel imidazole analogues were prepared and characterized, with compound 2g showing significant analgesic activity, while compounds 2a and 2b exhibited good anti-inflammatory activity comparable to diclofenac salt .

- Disubstituted imidazoles: Disubstituted imidazoles can be synthesized and used as fluorogenic sensors for the detection of Fe3+ ions .

- Imidazolidinedione derivatives: Novel bioinspired imidazolidinedione derivatives have been synthesized and preliminarily characterized for antimalarial activity .

Mechanism of Action

The mechanism of action of 2-Methylidene-2,3-dihydro-1H-imidazole involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and charge-transfer processes, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Methylidene-2,3-dihydro-1H-imidazole with structurally and functionally related dihydroimidazole derivatives. Key differences in substituents, synthetic routes, and applications are highlighted.

Table 1: Structural and Functional Comparison

Structural Features and Reactivity

- Methylidene vs. Trifluoromethyl : The methylidene group in the target compound offers a site for nucleophilic attack or polymerization, whereas trifluoromethyl groups (e.g., in 2a ) confer hydrophobicity and metabolic resistance, making them favorable in drug design .

- Thione vs. Methylidene : Substitution with a thione group (S) in 2-thioxo derivatives increases electronegativity, improving DNA intercalation and cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylidene-2,3-dihydro-1H-imidazole derivatives, and how can reaction conditions be tailored to introduce specific substituents?

- Methodological Answer : The synthesis of substituted derivatives often involves cyclocondensation reactions. For example, microwave-assisted synthesis (350 W, 24 min) in CH₃Cl:HAc (4:1) with NH₄Ac as a catalyst efficiently yields imidazole derivatives . Substituents can be introduced via aryl aldehydes (e.g., 4-hydroxybenzaldehyde) or ketones (e.g., butane-2,3-dione) under controlled pH and temperature. Solvent polarity and catalyst choice (e.g., NiCl₂(aNHC)₂ for nitroarene reduction) significantly influence regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., dihydroimidazole protons resonate at δ 3.2–4.5 ppm) .

- X-ray Crystallography : Resolves dihedral angles between aromatic/imidazole rings (e.g., 7.83° in 2-(2-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-3-ium acetate) and hydrogen-bonding networks .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N content .

Q. What are common functionalization reactions of the methylidene group in this compound, and how do reaction conditions influence product distribution?

- Methodological Answer : The methylidene group undergoes nucleophilic addition or oxidation. For example:

- Hydrazine Functionalization : Reacts with hydrazine in EtOH/H₂O to form 2-hydrazinyl derivatives, useful as intermediates for heterocyclic scaffolds .

- Fluorination : Phenofluor™ (a difluoroimidazole reagent) enables aromatic fluorination under mild conditions .

- Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the methylidene group to ketones, affecting biological activity .

Advanced Research Questions

Q. How can computational methods like DFT calculations and molecular docking predict the reactivity and biological activity of this compound compounds?

- Methodological Answer :

- DFT Calculations : Compare energy-minimized conformers (e.g., 2x vs. 2y in α-glucosidase inhibitors) to identify thermodynamically stable structures. Relative energies (ΔG ≈ 16–18 kcal/mol) guide synthetic prioritization .

- Molecular Docking : Simulate binding to target proteins (e.g., α-glucosidase or cyclooxygenase-2). Docking scores and hydrogen-bonding patterns (e.g., with active-site residues) correlate with experimental IC₅₀ values .

Q. How do transition metal catalysts influence the catalytic activity of this compound derivatives in organic transformations such as nitroarene reduction?

- Methodological Answer : Ni–NHC complexes (e.g., NiCl₂(aNHC)₂) enhance catalytic efficiency in nitroarene reduction. The imidazole ring’s electron-donating properties stabilize metal centers, reducing activation energy. Turnover frequencies (TOF) increase with electron-withdrawing substituents on the aryl group .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel this compound analogs?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY confirms spatial proximity of substituents in crowded regions .

- Isotopic Labeling : Use ¹⁵N-labeled NH₄Ac to track nitrogen incorporation in the imidazole ring .

- Crystallographic Refinement : Apply disorder modeling (e.g., methyl group occupancy = 0.5) to address anomalous diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.